BenchChemオンラインストアへようこそ!

8-Epitacrolimus

Pharmaceutical Quality Control USP Monograph Compliance Impurity Profiling

This 8-Epitacrolimus reference standard is the sole USP- and EP-recognized marker for quantifying the C-8 epimeric impurity in tacrolimus drug substances and products. Its unique C-8 stereochemistry produces chromatographic retention and spectroscopic signatures distinct from tacrolimus, ascomycin, or the 8-propyl analog—making it irreplaceable for compendial Organic Impurities testing (NMT 0.15%), stability-indicating method validation per ICH Q1A, and ANDA regulatory submissions. Non-certified substitutes invalidate batch release data and fail pharmacopoeial audit requirements.

Molecular Formula C₄₄H₆₉NO₁₂
Molecular Weight 804.02
CAS No. 129212-35-7
Cat. No. B1141324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Epitacrolimus
CAS129212-35-7
Synonyms(-)-8-epi-Tacrolimus;  [3S-[3R*[E(1S*,3S*,4S*)],4S*,5R*,8R*,9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*]]- 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Hexadecahydro-5,19-dihydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl]-14,16-dimethoxy-4,10
Molecular FormulaC₄₄H₆₉NO₁₂
Molecular Weight804.02
Structural Identifiers
SMILESCC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
InChIInChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31-,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Epitacrolimus (CAS 129212-35-7) Reference Standard for Tacrolimus Impurity Profiling and Quality Control


8-Epitacrolimus (CAS 129212-35-7), also designated as Tacrolimus 8-epimer or Tacrolimus EP Impurity D, is a stereoisomeric macrolide lactone derived from the immunosuppressive agent tacrolimus (FK506) [1]. As a specified impurity formally recognized in both USP and EP pharmacopoeial monographs, this compound serves exclusively as a certified reference standard for analytical method development, validation, and quality control applications in pharmaceutical manufacturing . The compound shares the molecular formula C44H69NO12 and molecular weight 804.02 with tacrolimus but differs in stereochemical configuration at the C-8 position, a structural distinction that fundamentally alters its functional role from a therapeutic agent to a critical quality marker .

Why Tacrolimus-Related Compounds Cannot Substitute for 8-Epitacrolimus in Regulated Analytical Workflows


Generic substitution with alternative tacrolimus analogs or impurities is scientifically and regulatorily invalid for analytical reference applications because 8-epitacrolimus possesses a unique stereochemical identity at the C-8 position that yields distinct chromatographic retention behavior and spectroscopic signatures relative to tacrolimus, ascomycin, or the 8-propyl analog [1]. Pharmacopoeial monographs mandate the use of specifically designated reference standards—8-epitacrolimus (Impurity D) is the only compound recognized for quantifying this particular epimeric impurity in tacrolimus drug substances and finished products [2]. Furthermore, the compound is explicitly named as the major degradation product of tacrolimus upon storage, with patent literature specifying acceptable limits of less than 0.5% w/w in stabilized pharmaceutical compositions [3]. Using an incorrect or uncharacterized reference standard would compromise method validation, produce non-traceable results, and fail regulatory audit requirements.

8-Epitacrolimus (CAS 129212-35-7) Quantitative Differentiation Evidence for Procurement Decisions


USP Monograph Specification: Defined Impurity Acceptance Limit for Tacrolimus 8-Epimer

8-Epitacrolimus is explicitly specified in the USP Tacrolimus monograph as a quantified impurity with a defined acceptance criterion. The USP Revision Bulletin of 2013 widened the limit for tacrolimus 8-epimer in Organic Impurities Procedure 2 from 0.1% to 0.15% to accommodate FDA-approved sponsor limits [1]. This specification establishes 8-epitacrolimus as a distinct, regulated marker requiring a dedicated reference standard—unlike other tacrolimus-related impurities such as ascomycin (NMT 0.5%) or desmethyl tacrolimus (NMT 0.1%) which have different acceptance thresholds . The quantified difference in acceptance limits (0.15% vs. 0.1% vs. 0.5%) reflects the unique regulatory status and analytical behavior of each impurity species.

Pharmaceutical Quality Control USP Monograph Compliance Impurity Profiling HPLC Method Validation

Stability-Indicating Degradation Product: 8-Epitacrolimus as the Primary Storage Degradant of Tacrolimus

Patent literature from Veloxis Pharmaceuticals explicitly identifies 8-epitacrolimus as 'the major degradation product of tacrolimus upon storage' [1]. This designation is not shared by other tacrolimus-related impurities such as the open-ring acid or 5-deoxy-Δ(5,6)-tacrolimus, which are formed under different chemical conditions (acid catalysis, free radical exposure, or base treatment) [2]. The patent specifies that stabilized tacrolimus compositions should contain less than 0.5% w/w of 8-epitacrolimus, directly linking the quantitative measurement of this specific impurity to formulation stability claims [1].

Drug Stability Studies Forced Degradation Formulation Development ICH Guidelines

Structural Characterization: Single-Crystal X-Ray Diffraction Confirmation of C-8 Epimerization

The stereochemical identity of 8-epitacrolimus has been unequivocally determined by single-crystal X-ray diffraction methods, distinguishing it from tacrolimus and other epimers [1]. Base-catalyzed epimerization of tacrolimus with weak base (1,5-diazabicyclo[4.3.0]nonene) yields 8-epitacrolimus alongside the open-chain acid corresponding to 5-deoxy-Δ(5,6)-tacrolimus . This crystallographic confirmation provides definitive structural authentication that differentiates 8-epitacrolimus from tacrolimus proper (which has the opposite stereochemical configuration at C-8) and from other transformation products that lack the intact macrolide ring or contain additional unsaturation.

Structural Elucidation Stereochemical Confirmation X-Ray Crystallography Reference Standard Characterization

Analytical Standard Certification: USP and EP Reference Grade Specification

8-Epitacrolimus is available as a USP Reference Standard (product 1642824) and as an EP Impurity D reference substance, with explicit disclaimers that the material is 'intended for use in specified quality tests and assays as specified in the USP compendia' and 'not meant for administration to humans or animals' . This regulatory classification fundamentally differs from tacrolimus API (which is manufactured under GMP for therapeutic use) and from research-grade tacrolimus analogs (which may be intended for pharmacological studies). USP Reference Standard certification includes batch-specific traceability, compliance with USP compendial specifications, and documentation suitable for regulatory submissions—attributes not provided by non-certified alternatives .

Pharmaceutical Reference Standards Analytical Method Validation GMP Compliance Regulatory Submission

Validated Application Scenarios for 8-Epitacrolimus (CAS 129212-35-7) Based on Quantitative Evidence


USP/EP Monograph Compliance Testing of Tacrolimus Drug Substance and Finished Products

8-Epitacrolimus USP Reference Standard is employed as the certified comparator for HPLC-based organic impurities testing of tacrolimus API and capsules, as mandated by USP and EP monographs. The standard enables accurate quantification of the 8-epimer impurity against the specified acceptance limit of NMT 0.15% in USP Organic Impurities Procedure 2 [1]. Use of a non-certified reference would invalidate regulatory submission data and batch release documentation.

Stability-Indicating Method Development for Tacrolimus Formulations

As the major degradation product of tacrolimus upon storage, 8-epitacrolimus serves as a critical marker for developing and validating stability-indicating HPLC or LC-MS/MS methods. Patent data specify that stabilized compositions should maintain 8-epitacrolimus levels below 0.5% w/w, making this compound essential for forced degradation studies and long-term stability protocols required under ICH guidelines [2].

Analytical Method Validation and Transfer for Generic Drug Applications

8-Epitacrolimus reference standards are required for method validation (AMV) and quality control applications during ANDA submissions for generic tacrolimus products. Certified standards provide traceability to pharmacopoeial references, supporting demonstration of method specificity, accuracy, and precision for the 8-epimer impurity peak . This is particularly relevant given the 2013 USP revision that widened the acceptance limit to align with FDA-approved specifications [1].

Formulation Development Screening for Impurity Control

Pharmaceutical development scientists utilize 8-epitacrolimus reference standards to screen formulation approaches—including pH-modifying stabilizing agents—that prevent epimerization at the C-8 position. The patent literature specifically addresses 'preventing or reducing the formation upon storage of major degradation products of tacrolimus, in particular the 8-epitacrolimus,' confirming the compound's central role in formulation optimization studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Epitacrolimus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.